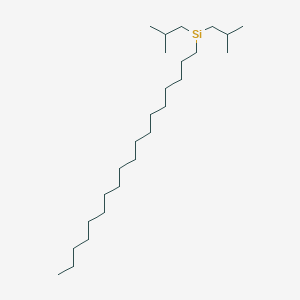
Di-isobutyl-octadecylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, bis(2-methylpropyl)octadecyl- is an organosilicon compound that belongs to the family of organohydridosilanes. This compound is characterized by the presence of a silicon atom bonded to an octadecyl group and two 2-methylpropyl groups. It is commonly used as a chemical intermediate in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(2-methylpropyl)octadecyl- typically involves the reaction of octadecyltrichlorosilane with 2-methylpropylmagnesium chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is typically conducted at room temperature (25°C) and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of Silane, bis(2-methylpropyl)octadecyl- is often achieved through a sol-gel process. This method involves the hydrolysis and condensation of silane precursors in the presence of an acid catalyst. The sol-gel process allows for the formation of thin films with anti-reflective and hydrophobic properties, making it suitable for various applications .
化学反应分析
Types of Reactions
Silane, bis(2-methylpropyl)octadecyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and silane hydrides. These products are often used as intermediates in the synthesis of other organosilicon compounds .
科学研究应用
Silane, bis(2-methylpropyl)octadecyl- has a wide range of scientific research applications, including:
Chemistry: Used as a surface modifier to enhance the hydrophobicity of various substrates.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable coatings.
Industry: Applied in the production of anti-reflective coatings, adhesives, and sealants
作用机制
The mechanism of action of Silane, bis(2-methylpropyl)octadecyl- involves the formation of covalent bonds with hydroxyl groups on the surface of substratesThe molecular targets include hydroxyl groups on glass, silicon, alumina, quartz, and metal oxide substrates .
相似化合物的比较
Similar Compounds
Octadecylsilane: Similar in structure but lacks the 2-methylpropyl groups.
Octadecyltrichlorosilane: Contains three chlorine atoms bonded to the silicon atom.
Octadecyldimethyl(dimethylamino)silane: Features dimethylamino groups instead of 2-methylpropyl groups .
Uniqueness
Silane, bis(2-methylpropyl)octadecyl- is unique due to its combination of long alkyl chains and branched 2-methylpropyl groups, which confer distinct hydrophobic and steric properties. This makes it particularly effective as a surface modifier and chemical intermediate .
属性
分子式 |
C26H55Si |
|---|---|
分子量 |
395.8 g/mol |
InChI |
InChI=1S/C26H55Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25(2)3)24-26(4)5/h25-26H,6-24H2,1-5H3 |
InChI 键 |
XFUIXKOXBXGUJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


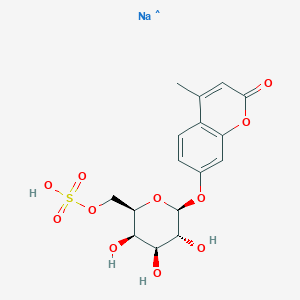

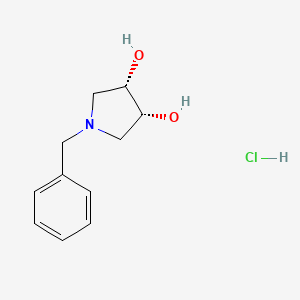
![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
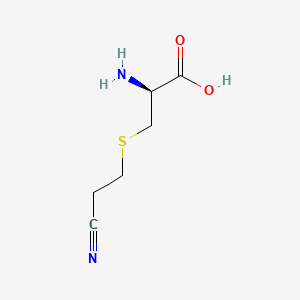
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
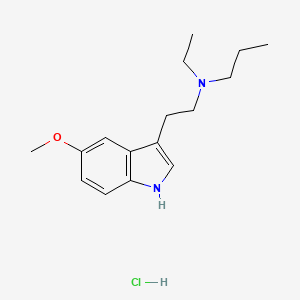
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)
![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)
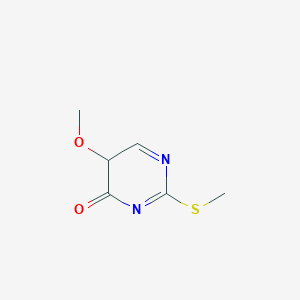


![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)
